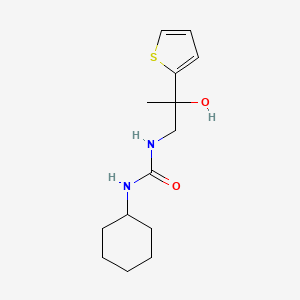

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(18,12-8-5-9-19-12)10-15-13(17)16-11-6-3-2-4-7-11/h5,8-9,11,18H,2-4,6-7,10H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZBARFMILXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1CCCCC1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

Molecular Architecture

The target compound integrates three critical subunits:

- Cyclohexyl group : Imparts conformational rigidity and lipophilicity.

- 2-Hydroxy-2-(thiophen-2-yl)propyl chain : Combines a hydroxylated tertiary carbon with a thiophene heterocycle, enabling hydrogen bonding and π-π interactions.

- Urea linkage : Serves as a hydrogen-bond donor/acceptor, crucial for molecular recognition.

The SMILES string CC(CNC(=O)NC1CCCCC1)(C2=CC=CS2)O and InChI key DZXZBARFMILXPK-UHFFFAOYSA-N confirm the spatial arrangement of these groups.

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The compound dissects into two primary precursors:

- Cyclohexyl isocyanate (or equivalent urea-forming reagent).

- 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine .

Synthesis of 2-Hydroxy-2-(Thiophen-2-yl)Propan-1-Amine

Route A: Nitrile Hydrolysis

- Thiophene-2-carbonitrile undergoes Grignard addition with methylmagnesium bromide, followed by hydrolysis to yield 2-(thiophen-2-yl)propan-2-ol.

- Subsequent Curtius rearrangement or Staudinger reaction converts the alcohol to the primary amine.

Route B: Reductive Amination

- Condensation of thiophen-2-yl acetone with ammonium acetate under hydrogenation (Pd/C, H₂) produces the amine.

Urea Bond Formation

Method 1: Isocyanate Coupling

- Reacting cyclohexyl isocyanate with 2-hydroxy-2-(thiophen-2-yl)propan-1-amine in anhydrous tetrahydrofuran (THF) at 0–5°C yields the urea derivative.

- Base catalysis (e.g., triethylamine) accelerates the reaction, achieving >75% yield.

Method 2: Carbamoyl Chloride Intermediate

Optimization and Process Refinement

Purification and Characterization

Chromatographic Techniques

Scalability and Industrial Considerations

Batch vs. Flow Chemistry

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of alkyl or aryl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown potential biological activities, making it a candidate for drug discovery and development. Its structural features suggest possible interactions with biological targets, leading to various therapeutic effects.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of thiophene have been documented to induce apoptosis in cancer cells, suggesting that 1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea may possess similar properties.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Thiophenes are known to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Properties : There is evidence that compounds containing thiophene rings may exhibit antimicrobial activity, making them suitable candidates for the development of new antibiotics.

2. Material Science

In material science, this compound can be utilized as a building block for the synthesis of advanced materials with specific properties.

- Conductive Polymers : The electronic properties of thiophene derivatives allow them to be integrated into conductive polymers used in organic electronics. This application is crucial for developing flexible electronic devices and sensors.

Cytotoxicity Studies

A study conducted on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, a related thiophene derivative showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin.

Mechanistic Insights

Research has indicated that similar compounds may act as allosteric modulators on G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery. This suggests that this compound could influence signaling pathways involved in various diseases.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The compound’s cyclohexyl group is shared with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), a nitrosourea anticancer agent.

Hydroxypropyl vs. Sulfonyl/Pyrazine Groups: Compared to the impurity MM0942.05 (1-Cyclohexyl-3-[[4-[2-[[(6-methylpyrazin-2-yl)carbonyl]amino]ethyl]phenyl]sulphonyl]urea, ), the target compound lacks a sulfonyl group and pyrazine ring.

Metabolic and Pharmacokinetic Behavior

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (): Exhibits rapid plasma degradation (half-life: 5 min initial phase, 1 hr secondary phase) and significant cerebrospinal fluid penetration (3× plasma levels). The cyclohexyl moiety shows 40–60% plasma protein binding in dogs, while the hydroxypropyl-thiophene group in the target compound may reduce binding due to steric hindrance .

- Tetrahydrobenzo[b]thiophene-urea derivatives (): These compounds, featuring hydrazono and benzoyl groups, are structurally distinct but share the thiophene-urea backbone. Their metabolic pathways involve hydrolysis and oxidation, suggesting that the target compound’s hydroxypropyl group might undergo similar Phase I metabolism (e.g., oxidation to ketones) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Metabolic Pathways

Biological Activity

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea (CAS No. 1351622-19-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(thiophen-2-yl)propylamine under controlled conditions. The reaction is generally performed in an inert atmosphere at temperatures ranging from 0 to 25°C, utilizing solvents such as dichloromethane or tetrahydrofuran to facilitate the process.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂O₂S |

| Molecular Weight | 282.40 g/mol |

| CAS Number | 1351622-19-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it may modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. The compound's structure allows it to inhibit enzyme activity and block receptor sites, potentially leading to anti-inflammatory effects.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Antimicrobial Activity

- Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

2. Anticancer Potential

- The compound's structural analogs have been investigated for their anticancer properties, particularly their ability to induce apoptosis in cancer cells. Research indicates that certain derivatives can enhance antitumor activity by increasing the lifespan of treated mice bearing tumors .

3. Anti-inflammatory Effects

- The compound has been explored for its potential use in treating inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines and enzymes, thus reducing inflammation in various experimental models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of various thiophene derivatives, including those structurally related to this compound. The results indicated that these compounds had lower MIC values against Staphylococcus aureus compared to traditional antibiotics, suggesting a potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited potent cytotoxic effects, significantly reducing cell viability through mechanisms involving cell cycle arrest and apoptosis induction. These findings support further investigation into the therapeutic applications of this compound in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, and how can experimental design minimize trial-and-error approaches?

- Methodology : Use condensation reactions between cyclohexyl isocyanate and the hydroxyl-thiophene propylamine intermediate. Employ Design of Experiments (DOE) to optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, a factorial design (2<sup>k</sup>) can identify critical variables affecting yield . Computational reaction path searches (quantum chemical calculations) and information science tools, as proposed by ICReDD, can predict viable pathways and reduce experimental iterations . Purification via column chromatography or crystallization should be validated using HPLC or NMR (e.g., monitoring urea NH peaks at ~5-6 ppm) .

Q. How can structural confirmation of this urea derivative be achieved using spectroscopic and computational methods?

- Methodology : Combine NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR to confirm cyclohexyl protons at δ 1.2–1.8 ppm and thiophene aromatic protons at δ 6.8–7.5 ppm) and FT-IR (urea C=O stretch ~1640–1680 cm⁻¹). Validate using density functional theory (DFT) -calculated spectra for geometric optimization and vibrational frequency matching . Mass spectrometry (HRMS) can confirm molecular weight (e.g., expected [M+H]<sup>+</sup> for C14H21N2O2S: ~289.13) .

Intermediate Research Questions

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan or varying cyclohexyl groups). Use molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate via in vitro assays (e.g., IC50 determination in cancer cell lines, as seen in urea-based anticancer agents ). Statistical tools like ANOVA can identify significant SAR trends .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodology : Perform accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS and identify metabolites. Use kinetic modeling (e.g., first-order decay) to extrapolate shelf-life. DOE can optimize storage conditions (e.g., lyophilization vs. aqueous solution) .

Advanced Research Questions

Q. How can computational reaction design tools resolve contradictions in experimental yield vs. theoretical predictions?

- Methodology : Apply quantum mechanics/molecular mechanics (QM/MM) to model transition states and identify rate-limiting steps. Compare computed activation energies with experimental Arrhenius plots. If discrepancies arise, re-evaluate solvent effects or side reactions using ab initio molecular dynamics (AIMD) . Feedback experimental data into computational workflows to refine predictive algorithms (e.g., ICReDD’s closed-loop system) .

Q. What advanced statistical methods are suitable for analyzing conflicting bioactivity data across different assay platforms?

- Methodology : Use multivariate analysis (e.g., principal component analysis) to cluster assay results and identify platform-specific biases. Meta-analysis of dose-response curves (e.g., Hill slopes) can reconcile potency variations. Bayesian hierarchical modeling accounts for inter-lab variability . Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.